2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one

Catalog No.
S13996583
CAS No.
118966-15-7
M.F
C7H6N2OS
M. Wt
166.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one

CAS Number

118966-15-7

Product Name

2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one

IUPAC Name

2,3-dihydropyrido[3,2-e][1,3]thiazin-4-one

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

InChI

InChI=1S/C7H6N2OS/c10-6-5-2-1-3-8-7(5)11-4-9-6/h1-3H,4H2,(H,9,10)

InChI Key

OHHWAEBUDSKUPJ-UHFFFAOYSA-N

Canonical SMILES

C1NC(=O)C2=C(S1)N=CC=C2

2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound characterized by a fused pyridine and thiazine ring system. The compound has the molecular formula C7H6N2OSC_7H_6N_2OS and is known for its unique structural features, which include a nitrogen atom in the pyridine ring and a sulfur atom in the thiazine ring. This scaffold is recognized for its diverse biological activities and potential therapeutic applications.

The chemical reactivity of 2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one includes various nucleophilic and electrophilic substitutions due to the presence of functional groups in its structure. Notably, it can undergo cyclization reactions to form derivatives with different substituents on the aromatic rings. For instance, the synthesis of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones can be achieved via T3P-mediated cyclization of N-phenyl-C-aryl imines with thionicotinic acid .

Compounds within the 2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one class have demonstrated significant biological activities:

  • Anticancer: Several derivatives have shown efficacy against various cancer cell lines.
  • Antibacterial: These compounds exhibit activity against multiple bacterial strains.
  • Glycosidase Inhibitory: Some derivatives inhibit glycosidase enzymes, which may have implications in treating diseases like diabetes.
  • Antifungal: Certain compounds have also shown antifungal properties .

For example, a specific derivative inhibited the growth of Trypanosoma brucei, a parasite responsible for African sleeping sickness .

The synthesis of 2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one can be achieved through several methods:

  • T3P-Mediated Cyclization: This method involves reacting N-phenyl-C-aryl imines with thionicotinic acid at room temperature to yield various derivatives efficiently.
  • Conventional Synthetic Routes: Other methods may involve multi-step organic reactions including cyclization and functional group modifications.

The choice of synthesis method often depends on the desired substituents on the final product and the scale of production required .

The applications of 2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one extend into several fields:

  • Pharmaceuticals: Due to its biological activity profile, it is being explored as a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Agriculture: Potential use as an antimicrobial agent in agricultural settings to protect crops from bacterial infections.

The unique properties of this compound make it a candidate for further research in medicinal chemistry and agrochemicals.

Interaction studies involving 2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one focus on its binding affinity with various biological targets. For instance:

  • The compound has shown interactions with glycosidases and other enzymes that play critical roles in metabolic pathways.

These studies are essential for understanding the mechanism of action of this compound and its derivatives in biological systems.

Several compounds share structural similarities with 2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
1H-pyrido[3,4-b][1,4]thiazin-2(3H)-onePyridine-ThiazineDifferent ring fusion leading to varied reactivity
2-(1H-indol-3-yl)-pyrido[3,2-e][1,3]thiazin-4-oneIndole SubstituentEnhanced biological activity due to indole presence
2-(thiophen-3-yl)-pyrido[3,2-e][1,3]thiazin-4-oneThiophene SubstituentPotentially increased antibacterial properties

These compounds illustrate variations in substituents that can significantly affect their biological activities and chemical properties. The unique combination of a pyridine and thiazine ring in 2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one contributes to its distinct profile among similar compounds.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

166.02008399 g/mol

Monoisotopic Mass

166.02008399 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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